tert-Butyl carbazate

Catalog No.
S576518
CAS No.
870-46-2
M.F
C5H12N2O2
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl carbazate

CAS Number

870-46-2

Product Name

tert-Butyl carbazate

IUPAC Name

tert-butyl N-aminocarbamate

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8)

InChI Key

DKACXUFSLUYRFU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NN

Synonyms

tert-Butyl Ester Carbazic Acid; (tert-Butoxycarbonyl)hydrazide; (tert-Butoxycarbonyl)hydrazine; (tert-Butyloxycarbonyl)hydrazide; 1,1-Dimethylethyl Carbazate; 1,1-Dimethylethyl Hydrazinecarboxylate; 1-(tert-Butoxycarbonyl)hydrazine; Boc-hydrazine; Hy

Canonical SMILES

CC(C)(C)OC(=O)NN

Use in the Synthesis of Schiff Base Compounds

    Scientific Field: Organic Chemistry

    Application Summary: Tert-Butyl carbazate is used in the synthesis of Schiff base compounds.

Use in the Formation of tert-Butyl Azidoformate

Use in the Reaction with Oxidized Inulin

Use in the Synthesis of N-Boc-Hydrazine

Use in the Formation of Di-tert-butyl Azodiformate

Use in the Synthesis of Various Amino Acids and Peptide

Use in Palladium-Catalyzed Cross-Coupling

Use in Solid Phase Peptide Synthesis

Use in the Synthesis of HIV-1 Protease Inhibitors

tert-Butyl carbazate is a relatively simple molecule containing a hydrazine functional group (NHNH2) attached to a tert-butyl (t-Bu) protecting group ((CH3)3C-O-) via a carbonyl group (C=O). It was first reported in 1957 [1]. Due to its commercial availability and ease of synthesis, it has become a popular reagent for various chemical transformations.

(1)


Molecular Structure Analysis

The key feature of tert-butyl carbazate is the combination of the hydrazine group and the tert-butyl protecting group. The hydrazine group is a nucleophile due to the lone pairs on the nitrogen atoms. This nucleophilicity allows it to react with various electrophiles. The tert-butyl group is a bulky protecting group that helps prevent unwanted reactions at the nitrogen atom while allowing reactions at the other nitrogen [2].

Another notable aspect is the presence of hydrogen bonding between the N-H hydrogens and the carbonyl oxygen. This hydrogen bonding can influence the reactivity and solubility of the molecule [2].


Chemical Reactions Analysis

tert-Butyl carbazate is involved in several important reactions in organic synthesis:

  • Synthesis: It can be prepared from various starting materials, including methyl thioester and phenyl chloroformate [2].

(2)

  • Diazotization: A key reaction is its conversion to tert-butyl azidoformate (Boc-N3) through diazotization. This transformation is useful for introducing the "Boc" protecting group in organic synthesis [3].

(3)

  • Formation of Azo Compounds: tert-Butyl azidoformate can further react with tert-butyl carbazate followed by oxidation to form di-tert-butyl azodiformate, a useful azo coupling agent [4].

(4)

  • Preparation of N-Boc-N-alkenylhydrazines

    tert-Butyl carbazate can be used in palladium-catalyzed cross-coupling reactions with vinyl halides to prepare N-Boc-protected alkenylhydrazines, useful intermediates in organic synthesis [2].

  • Reaction with Aldehydes

    It reacts with aldehydes to form hydrazones, which can be further elaborated for various applications [2].


Physical And Chemical Properties Analysis

  • Melting Point: 41-42 °C [1].
  • Boiling Point: Decomposes before boiling [2].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [2].
  • Stability: Relatively stable under dry conditions but can decompose on exposure to moisture or heat [2].

  • Formation of Schiff Bases: Tert-Butyl carbazate can react with carbonyl compounds to form Schiff bases through condensation reactions .
  • Reactions with Acids: It can form salts with carboxylic acids, demonstrating its ability to engage in acid-base chemistry .
  • Hydrazone Formation: The compound can also undergo hydrazone formation when reacted with aldehydes or ketones, which is useful in synthesizing various derivatives .

Tert-Butyl carbazate exhibits various biological activities:

  • Antioxidant Properties: Studies have shown that derivatives of tert-butyl carbazate possess antioxidant properties, which could be beneficial in mitigating oxidative stress .
  • Potential Anticancer Activity: Some research suggests that compounds derived from tert-butyl carbazate may act as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

The synthesis of tert-butyl carbazate can be achieved through several methods:

  • From Tert-Butyl Phenyl Carbonate: One common method involves the reaction of hydrazine hydrate with tert-butyl phenyl carbonate, yielding tert-butyl carbazate with high purity and yield .
  • Using BOC Anhydride: Another method entails the use of BOC (tert-butyloxycarbonyl) anhydride and hydrazine hydrate, where the reaction takes place under controlled temperature conditions to optimize yield .
  • Alternative Routes: Other synthesis routes include using sodium tert-butoxide and triphosgene to generate chloroformic acid tert-butyl ester, which subsequently reacts with hydrazine hydrate to produce tert-butyl carbazate .

Tert-Butyl carbazate has several applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research Tool: Its derivatives are used in biochemical assays and as reagents in organic chemistry for studying reaction mechanisms and pathways.
  • Material Science: Tert-butyl carbazate-based compounds are explored for their potential use in creating new materials with unique properties .

Research into the interactions of tert-butyl carbazate has revealed its capacity to form complexes with various metals and other organic molecules. These studies often focus on:

  • Complexation Behavior: Investigating how tert-butyl carbazate interacts with metal ions, which can lead to the formation of novel coordination compounds.
  • Biological Interactions: Understanding how this compound interacts with biological macromolecules, such as proteins and nucleic acids, can shed light on its potential therapeutic effects .

Similar Compounds: Comparison

Tert-Butyl carbazate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Features
HydrazineContains N-N bondMore reactive; used primarily as a reducing agent
Carbazic AcidContains amide groupMore acidic; used in dye manufacturing
Benzyl CarbazateAromatic ring presentExhibits different reactivity due to phenolic structure
Tert-Butyl HydrazoneSimilar backboneForms through aldehyde reaction; different applications

These compounds highlight the uniqueness of tert-butyl carbazate due to its specific functional groups and reactivity patterns, making it particularly valuable in synthetic organic chemistry and medicinal applications.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (63.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (63.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

870-46-2

Wikipedia

Tert-butyl carbazate

General Manufacturing Information

Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types